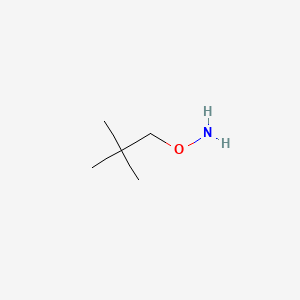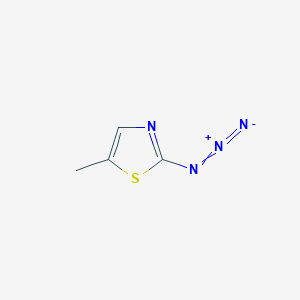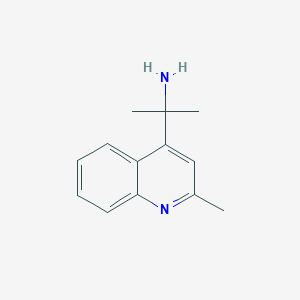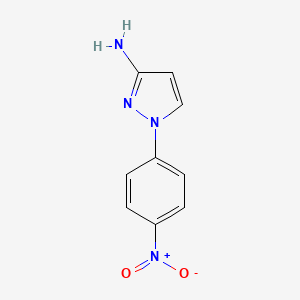
O-neopentylhydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-neopentylhydroxylamine is an organic compound with the molecular formula C5H13NO. It contains 13 hydrogen atoms, 5 carbon atoms, 1 nitrogen atom, and 1 oxygen atom This compound is a derivative of hydroxylamine, where the hydroxyl group is substituted with a neopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-neopentylhydroxylamine can be achieved through several methods. One common approach involves the reaction of neopentyl alcohol with hydroxylamine under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Another method involves the use of neopentyl halides, which react with hydroxylamine to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the choice of solvents and reaction parameters can be tailored to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: O-neopentylhydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as an electrophilic aminating agent, facilitating the formation of C–N, N–N, O–N, and S–N bonds . These reactions are often carried out under mild conditions, making this compound a versatile reagent in organic synthesis.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions can vary depending on the desired product, but they typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and selectivity .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso compounds, while reduction reactions can produce amines. Substitution reactions can lead to the formation of various substituted hydroxylamines, depending on the nature of the substituent .
Aplicaciones Científicas De Investigación
O-neopentylhydroxylamine has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of complex organic molecules. Its ability to facilitate the formation of C–N bonds makes it valuable in the development of pharmaceuticals and agrochemicals . In biology, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Additionally, in the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of O-neopentylhydroxylamine involves its ability to act as an electrophilic aminating agent. It facilitates the formation of C–N bonds by transferring an amino group to a substrate. This process typically involves the activation of the hydroxylamine moiety, followed by nucleophilic attack on the substrate. The resulting intermediate undergoes further transformations to yield the final product . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions.
Comparación Con Compuestos Similares
O-neopentylhydroxylamine can be compared with other similar compounds, such as 2,4-dinitrophenylhydroxylamine, O-(diphenylphosphinyl)hydroxylamine, and hydroxylamine-O-sulfonic acid . These compounds also act as electrophilic aminating agents and share similar reactivity patterns. this compound is unique in its structural features, which can influence its reactivity and selectivity in certain reactions. The presence of the neopentyl group can provide steric hindrance, affecting the overall reaction outcome.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique structural features and reactivity make it a valuable reagent in organic synthesis, drug discovery, and material science. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in these areas.
Propiedades
Fórmula molecular |
C5H13NO |
|---|---|
Peso molecular |
103.16 g/mol |
Nombre IUPAC |
O-(2,2-dimethylpropyl)hydroxylamine |
InChI |
InChI=1S/C5H13NO/c1-5(2,3)4-7-6/h4,6H2,1-3H3 |
Clave InChI |
GNIJPJIHKJIFHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{5-[2-(Dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-4-yl}ethan-1-aminetrihydrochloride](/img/structure/B13537456.png)


![8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13537467.png)

![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13537477.png)

